![molecular formula C8H5ClFNO B1313073 2-(Chloromethyl)-5-fluoro-1,3-benzoxazole CAS No. 143708-35-4](/img/structure/B1313073.png)
2-(Chloromethyl)-5-fluoro-1,3-benzoxazole
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Overview
Description
2-(Chloromethyl)-5-fluoro-1,3-benzoxazole (CMFB) is an organic compound with a wide range of applications in various scientific fields. It is a versatile molecule that is used in the synthesis of various compounds, and its biochemical and physiological effects have been studied in detail. CMFB has been widely used in research laboratories for its unique properties, and its potential for further applications is still being explored.
Scientific Research Applications
Synthesis and Precursor Utility
2-(Chloromethyl)-5-fluoro-1,3-benzoxazole serves as a valuable precursor in the synthesis of diverse benzoxazole derivatives, illustrating its significance in organic synthesis. The compound's role extends to the preparation of functionally substituted benzoxazoles, demonstrating a broad utility in synthesizing heterocycles with various pharmacological activities. For instance, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, synthesized from related benzoxazole derivatives, highlights the compound's potential as an intermediate for further chemical transformations. These derivatives are pivotal in developing new molecules with enhanced biological properties, underscoring the compound's foundational role in synthetic organic chemistry and drug development processes (Khodot & Rakitin, 2022).
Photophysical Properties and Sensing Applications
The benzoxazole scaffold, including derivatives similar to 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, finds applications in developing fluorescent probes and sensors. These compounds exhibit sensitivity to pH changes and metal cations, making them valuable tools in environmental monitoring, biological research, and diagnostic applications. The specific interaction with metal ions like magnesium and zinc, along with their responsiveness to pH variations, highlights their potential in creating selective and sensitive detection systems for various ions and environmental conditions (Tanaka et al., 2001).
Antimicrobial Activity
Benzoxazole derivatives, closely related to 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, have demonstrated broad-spectrum antimicrobial activities. This includes significant antibacterial and antifungal effects against various standard strains and drug-resistant isolates. Such compounds offer a foundation for developing new antimicrobial agents, addressing the urgent need for novel therapeutics against resistant microbial pathogens. The structural features of benzoxazoles, including halogen substitution, play a crucial role in their antimicrobial efficacy, indicating the potential of halogenated benzoxazole derivatives in antimicrobial drug discovery (Arısoy et al., 2012).
Liquid Crystalline Properties
Compounds containing the benzoxazole core, akin to 2-(chloromethyl)-5-fluoro-1,3-benzoxazole, have been explored for their liquid crystalline properties. These properties are critical in materials science, particularly in the development of displays and optical devices. The synthesis and study of benzoxazole derivatives with specific substituents demonstrate their potential in forming liquid crystalline phases, which can be tuned for various applications in electronics and photonics (Ren et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by tuning their inherent electronic properties through the amide or ester linkage .
Biochemical Pathways
It’s worth noting that biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
A related compound, 2-((3-(chloromethyl)-benzoyl)oxy)benzoic acid, has been discussed in the context of cox-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
Result of Action
Related compounds have been shown to have potential activity and benefits in health and disease .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-(chloromethyl)-5-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXMKUSKZDRJAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288987 |
Source
|
Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-fluoro-1,3-benzoxazole | |
CAS RN |
143708-35-4 |
Source
|
Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143708-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-5-fluorobenzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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